molecular formula C21H18O5 B600610 (±)-Neorautenane CAS No. 76250-56-1

(±)-Neorautenane

Cat. No.: B600610
CAS No.: 76250-56-1
M. Wt: 350.36
Attention: For research use only. Not for human or veterinary use.
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Description

(±)-Neorautenane is a pterocarpan-derived natural product first synthesized via a chemo-selective coupling between benzodipyran (12) and o-chloromercuriophenol (13), with chromanone (7) as the starting material . Its racemic nature arises from the lack of stereochemical control during synthesis, resulting in a mixture of enantiomers. Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound’s structural framework consists of a benzopyran moiety fused to a chromene system, a hallmark of pterocarpans (Figure 1) .

Properties

CAS No.

76250-56-1

Molecular Formula

C21H18O5

Molecular Weight

350.36

Synonyms

cis-(±)-7a,13a-Dihydro-3,3-dimethyl-3H,7H-[1,3]dioxolo[5,6]benzofuro[3,2-c]pyrano[3,2-g][1]benzopyran

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

(±)-Neorautenane shares structural homology with other pterocarpans and isoflavonoids, such as Arundinin, Ovalichromene B, and 4-O-methylderrone (Table 1). Key differentiating features include substituent patterns, stereochemistry, and ring fusion positions.

Table 1: Structural and Physicochemical Properties of this compound and Analogues

Compound Molecular Formula Exact Mass (Da) Key Substituents Stereochemistry Reference
This compound C₂₁H₁₈O₅ 350.1095 Methoxy, hydroxyl Racemic mixture
Arundinin C₂₀H₁₈O₆ 366.1103 Hydroxyl, methyl Undetermined
Ovalichromene B C₁₉H₁₆O₄ 308.1049 Prenyl group R-configuration
4-O-Methylderrone C₂₁H₂₀O₆ 368.1259 Methoxy, carbonyl S-configuration

Key Observations :

  • This compound’s exact mass (350.1095 Da) distinguishes it from higher-mass analogues like Arundinin (366.1103 Da) and 4-O-methylderrone (368.1259 Da) .
  • Substituent variations (e.g., methoxy vs. prenyl groups) influence polarity and bioavailability.

Spectroscopic Characterization

Table 2: Key Spectral Data for this compound vs. Analogues

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) IR (cm⁻¹)
This compound 6.85 (d, J=8.4 Hz) 155.2 (C=O) 1680 (C=O stretch)
Arundinin 7.12 (s) 148.9 (aromatic C) 1655 (C=C)
4-O-Methylderrone 3.89 (s, OCH₃) 174.1 (ester C=O) 1725 (ester C=O)

Insights :

  • The $ ^1H $ NMR signal at δ 6.85 in this compound corresponds to aromatic protons absent in Arundinin .
  • IR carbonyl stretches vary based on functional groups (e.g., ester vs. ketone).

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